![molecular formula C10H10BFO4 B1526877 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1628507-86-7](/img/structure/B1526877.png)
1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H10BFO4 . It has an average mass of 223.993 Da and a monoisotopic mass of 224.065613 Da .
Molecular Structure Analysis
The molecular structure of “1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 4-borono-2-fluorophenyl group .Scientific Research Applications
Synthesis of c-Met Inhibitors
This compound serves as a synthetic intermediate in the creation of inhibitors targeting the c-Met receptor tyrosine kinase . The c-Met pathway is implicated in various cancers, and its inhibition can potentially lead to novel anticancer therapies.
Pharmaceutical Research
In pharmaceutical research, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is utilized for the synthesis of molecules with potential therapeutic effects . Its role in drug development is crucial due to its unique chemical structure, which allows for the creation of boron-containing pharmacophores.
Industrial Applications
As a building block in industrial chemistry, this compound is used to synthesize a variety of complex molecules . Its boron moiety is particularly useful in cross-coupling reactions, which are pivotal in the synthesis of advanced materials and chemicals.
Chemical Synthesis
In chemical synthesis, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a valuable reagent for introducing boron into organic molecules . Boron-containing compounds have diverse applications, including in the development of organic light-emitting diodes (OLEDs) and pharmaceuticals.
Material Science
This compound finds applications in material science, particularly in the development of novel materials with specific electronic or optical properties . The incorporation of boron into materials can alter their conductivity and resistance, making them suitable for various technological applications.
Biochemistry Research
In biochemistry, 1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is used to study enzyme interactions with substrates . The boron atom can mimic certain physiological molecules, aiding in the understanding of biochemical pathways and the design of enzyme inhibitors.
properties
IUPAC Name |
1-(4-borono-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BFO4/c12-8-5-6(11(15)16)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVIHPPSVIXBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2(CC2)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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